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molecular formula C5HCl3N2O B1590792 2,4-Dichloropyrimidine-5-carbonyl chloride CAS No. 2972-52-3

2,4-Dichloropyrimidine-5-carbonyl chloride

Cat. No. B1590792
M. Wt: 211.43 g/mol
InChI Key: DZTIFMWYYHCREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07704996B2

Procedure details

To a solution of the 2,4-dichloropyrimidine-5-carbonyl chloride (24 mmol) in THF (24 mL) is added H2O (0.64 mL) at room temperature. The reaction mixture is stirred at room temperature for 0.83 h and then diluted with H2O. The mixture is extracted with AcOEt. The organic extracts are washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to give the crude titled compound; 1H NMR (CDCl3) δ 6.80 (brs, 1H), 9.18 (s, 1H).
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
0.64 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9](Cl)=[O:10])=[CH:4][N:3]=1.C1C[O:15]CC1>O>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([OH:10])=[O:15])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
24 mmol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(=O)Cl
Name
Quantity
24 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.64 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 0.83 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with AcOEt
WASH
Type
WASH
Details
The organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.83 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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